Isotopic Purity and Identity: d3-Label Confers Regulatory Compliance for Impurity C Quantification
Decarboxy Fexofenadine-d3 is the isotopically labeled analog of the official Fexofenadine EP Impurity C, a known photodegradation product. Unlike unlabeled Decarboxy Fexofenadine, the d3-labeled compound provides the specific mass shift (+3 Da) required for accurate LC-MS/MS quantification in the presence of the native impurity. This labeling is essential for meeting the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monograph requirements for related compound testing [1]. In contrast, alternative deuterated fexofenadine analogs (e.g., Fexofenadine-d10) are intended for parent drug quantification and do not co-elute with the decarboxy species, rendering them unsuitable for impurity C assays .
| Evidence Dimension | Regulatory identity and assay suitability for impurity quantification |
|---|---|
| Target Compound Data | Labeled analog of Fexofenadine EP Impurity C (Decarboxy Fexofenadine); mass shift +3 Da |
| Comparator Or Baseline | Unlabeled Decarboxy Fexofenadine (Fexofenadine EP Impurity C); Fexofenadine-d10 internal standard |
| Quantified Difference | Not applicable (categorical differentiation) |
| Conditions | Pharmaceutical impurity analysis per EP/USP monographs |
Why This Matters
Procuring the d3-labeled form ensures direct compliance with regulatory pharmacopeial methods, avoiding method revalidation and potential citation in ANDA submissions.
- [1] SynZeal. (n.d.). Fexofenadine EP Impurity C | 185066-37-9. View Source
